![molecular formula C19H18FN3O3 B2683636 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-03-6](/img/structure/B2683636.png)
1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a urea moiety linked to a pyrrolidine ring, which is substituted with both an acetylphenyl and a fluorophenyl group.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of urea compounds, including those structurally similar to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against common bacterial strains:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
1 | Staphylococcus aureus | 8.34 |
2 | Escherichia coli | 8.37 |
3 | Pseudomonas aeruginosa | 8.65 |
4 | Salmonella typhi | 8.97 |
5 | Bacillus subtilis | 9.24 |
These results indicate that compounds similar to our target compound exhibit significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of urea derivatives has been explored through various in vitro assays. For instance, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) across multiple cancer cell lines:
Cell Line | GI50 (µM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
RPMI-8226 (Leukemia) | 21.5 |
OVCAR-4 (Ovarian) | 25.9 |
CAKI-1 (Renal) | 28.7 |
These findings suggest that urea derivatives may possess broad-spectrum antitumor activity, with some selectivity towards specific cancer types .
Enzyme Inhibition
Enzyme inhibition studies have shown that certain urea compounds can effectively inhibit enzymes such as acetylcholinesterase and urease. For example:
Compound | Enzyme | IC50 (µM) |
---|---|---|
Urea Derivative A | Acetylcholinesterase | 2.14 ± 0.003 |
Urea Derivative B | Urease | 6.28 ± 0.003 |
The low IC50 values indicate strong enzyme inhibitory potential, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .
Case Studies
A notable case study involved the synthesis and evaluation of various urea derivatives, including those structurally related to our compound. The study reported significant antibacterial and anticancer activities, leading to further investigations into their mechanisms of action and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea and related compounds. The following table summarizes the minimum inhibitory concentration (MIC) values against common bacterial strains:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
1 | Staphylococcus aureus | 8.34 |
2 | Escherichia coli | 8.37 |
3 | Pseudomonas aeruginosa | 8.65 |
4 | Salmonella typhi | 8.97 |
5 | Bacillus subtilis | 9.24 |
These results indicate that compounds similar to this target compound exhibit significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of urea derivatives has been explored through various in vitro assays. A related compound demonstrated GI50 values across multiple cancer cell lines:
Cell Line | GI50 (µM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
RPMI-8226 (Leukemia) | 21.5 |
OVCAR-4 (Ovarian) | 25.9 |
CAKI-1 (Renal) | 28.7 |
These findings suggest that urea derivatives may possess broad-spectrum antitumor activity, with some selectivity towards specific cancer types .
Enzyme Inhibition
Enzyme inhibition studies have shown that certain urea compounds can effectively inhibit enzymes such as acetylcholinesterase and urease:
Compound | Enzyme | IC50 (µM) |
---|---|---|
Urea Derivative A | Acetylcholinesterase | 2.14 ± 0.003 |
Urea Derivative B | Urease | 6.28 ± 0.003 |
The low IC50 values indicate strong enzyme inhibitory potential, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .
Case Studies
A notable case study involved the synthesis and evaluation of various urea derivatives, including those structurally related to our compound. The study reported significant antibacterial and anticancer activities, leading to further investigations into their mechanisms of action and potential therapeutic applications .
In another study focusing on the pharmacological effects of this compound, researchers highlighted its agonist effect on FPRL1 receptors, indicating its potential use in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)13-2-6-15(7-3-13)21-19(26)22-16-10-18(25)23(11-16)17-8-4-14(20)5-9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLPBMAZEIIDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.